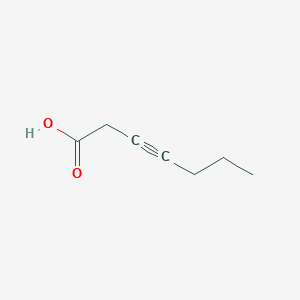
(E)-2-(4-Nitrostyryl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(4-Nitrostyryl)furan: is a chemical compound with the following structural formula:
This compound
It consists of a furan ring (a five-membered heterocycle containing one oxygen atom) conjugated with a nitro-substituted styryl group. The “E” configuration indicates that the double bond between the styryl and furan moieties is in the trans conformation.
Preparation Methods
Synthetic Routes
Several synthetic routes exist for the preparation of (E)-2-(4-Nitrostyryl)furan . Here are two common methods:
-
Knoevenagel Condensation
- React 4-nitrobenzaldehyde with furan-2-carbaldehyde (furfural) in the presence of a base (such as piperidine or sodium ethoxide).
- The reaction proceeds via a Knoevenagel condensation, resulting in the formation of the desired product.
-
Horner-Wadsworth-Emmons Reaction
- Combine 4-nitrobenzaldehyde with a phosphonate ester (e.g., diethyl phenylphosphonate) and a base (e.g., sodium hydride or sodium tert-butoxide).
- The Horner-Wadsworth-Emmons reaction leads to the formation of the this compound.
Industrial Production
Chemical Reactions Analysis
(E)-2-(4-Nitrostyryl)furan: undergoes various chemical reactions:
Oxidation: The nitro group can be reduced to an amino group, leading to the formation of an amino-substituted furan derivative.
Substitution: The styryl group can undergo nucleophilic substitution reactions (e.g., halogenation, alkylation, or acylation).
Michael Addition: The conjugated system allows for Michael additions with nucleophiles.
Common reagents include reducing agents (such as tin and hydrochloric acid), halogens (e.g., bromine), and strong bases (e.g., sodium hydroxide).
Major products depend on the specific reaction conditions and substituents present.
Scientific Research Applications
(E)-2-(4-Nitrostyryl)furan: finds applications in various fields:
Chemistry: Used as a building block for the synthesis of other compounds.
Biology: Investigated for its potential as a fluorescent probe or as a ligand for biological studies.
Medicine: Explored for its pharmacological properties (e.g., anti-inflammatory, antioxidant, or antimicrobial effects).
Industry: Limited industrial applications due to its specialized nature.
Mechanism of Action
The exact mechanism of action remains an active area of research. its conjugated system suggests potential interactions with cellular receptors or enzymes. Further studies are needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
(E)-2-(4-Nitrostyryl)furan: stands out due to its unique combination of a furan ring and a nitro-substituted styryl group. Similar compounds include other nitrostyryl derivatives (e.g., those with different heterocyclic rings or substituents).
Remember that while this compound has promising properties, its full potential awaits further exploration in both scientific and industrial contexts.
Properties
Molecular Formula |
C12H9NO3 |
|---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
2-[(E)-2-(4-nitrophenyl)ethenyl]furan |
InChI |
InChI=1S/C12H9NO3/c14-13(15)11-6-3-10(4-7-11)5-8-12-2-1-9-16-12/h1-9H/b8-5+ |
InChI Key |
OHQPZKWXDAHYRR-VMPITWQZSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=COC(=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-{[(3-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B12915552.png)

![N-[9-[(2R,3R,4R,5R)-3-(1-ethoxyethoxy)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12915568.png)








![3-[4-Chlorobenzal]-6-trifluoromethyloxindole](/img/structure/B12915628.png)
![5'-Deoxy-5'-[methyl(2-methylpropyl)amino]adenosine](/img/structure/B12915635.png)

